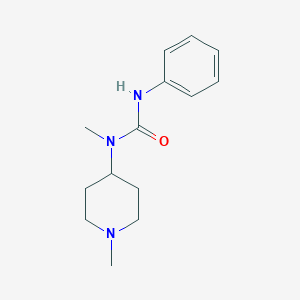
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine, also known as ETTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTA is a heterocyclic compound that contains a sulfur atom, two nitrogen atoms, and an ethylsulfonyl group. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug development and other areas.
Mecanismo De Acción
The mechanism of action of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine is not fully understood, but studies have suggested that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspases. 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully understand the biochemical and physiological effects of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine in lab experiments is its high potency against cancer cells, which allows for lower doses to be used compared to other anticancer agents. However, 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine's mechanism of action is not fully understood, which may limit its potential applications in drug development.
Direcciones Futuras
There are several future directions for research on 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine derivatives with improved potency and selectivity against cancer cells. Another area of research is the investigation of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine's potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine and its potential applications in drug development.
Métodos De Síntesis
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine can be synthesized through various methods, including the reaction of 2-amino-1,3,4-thiadiazole with ethylsulfonyl chloride in the presence of a base. Another method involves the reaction of 2-amino-1,3,4-thiadiazole with ethylsulfonyl isocyanate. These methods have been optimized to yield high purity 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine.
Aplicaciones Científicas De Investigación
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in drug development, particularly as an anticancer agent. Studies have shown that 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine exhibits potent cytotoxicity against various cancer cell lines, including lung, colon, and breast cancer cells. 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
Propiedades
Nombre del producto |
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine |
|---|---|
Fórmula molecular |
C4H7N3O2S2 |
Peso molecular |
193.3 g/mol |
Nombre IUPAC |
5-ethylsulfonyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H7N3O2S2/c1-2-11(8,9)4-7-6-3(5)10-4/h2H2,1H3,(H2,5,6) |
Clave InChI |
NGDMEHKMIPBRDA-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=NN=C(S1)N |
SMILES canónico |
CCS(=O)(=O)C1=NN=C(S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B256603.png)
![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)

![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)

![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)
